Tiaramide
Overview
Description
Tiaramide is an anti-inflammatory and analgesic drug developed by Fujisawa Pharmaceutical (now Astellas Pharma). It was marketed in Japan under the name Solantol for the treatment of various pain and inflammatory disorders . This compound is known for its ability to manage pain after surgery, tooth extraction, trauma, arthritis, and other inflammatory conditions .
Preparation Methods
The synthesis of tiaramide involves several steps, including the use of specific reagents and conditions. One common method involves the reaction of 5-chloro-2-oxo-3(2H)-benzothiazole with 1-piperazineethanol under controlled conditions . The industrial production of this compound typically involves large-scale synthesis using similar reaction pathways, ensuring high yield and purity .
Chemical Reactions Analysis
Tiaramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dealkylated products.
Substitution: Substitution reactions involving the benzothiazole ring can produce various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions include N-oxide derivatives and dealkylated products .
Scientific Research Applications
Tiaramide has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in analytical studies to develop new methods for drug analysis.
Biology: Investigated for its effects on cellular processes and its potential as an anti-inflammatory agent.
Industry: Employed in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The exact mechanism of action of tiaramide is not fully understood. it is believed to inhibit the synthesis of prostaglandins, which are compounds involved in inflammation and pain . This compound’s molecular targets include enzymes involved in the prostaglandin synthesis pathway .
Comparison with Similar Compounds
Tiaramide is unique compared to other anti-inflammatory drugs due to its specific chemical structure and mechanism of action. Similar compounds include:
Hydroxychloroquine: Another anti-inflammatory drug with a different mechanism of action.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a different chemical structure.
Naproxen: Another NSAID with a different mechanism and structure.
This compound stands out due to its specific inhibition of prostaglandin synthesis and its unique benzothiazole structure .
Biological Activity
Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention due to its diverse biological activities, particularly in the treatment of respiratory conditions such as asthma. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical applications, supported by data tables and case studies.
Overview of this compound
This compound (chemical structure not provided in the sources) is primarily known for its anti-inflammatory properties. It has been studied for its potential use in managing asthma and other allergic conditions. The compound has shown promise in both preclinical and clinical settings, demonstrating efficacy in reducing symptoms associated with respiratory distress.
Pharmacological Properties
- Anti-inflammatory Activity : this compound has been shown to inhibit allergic responses both in vitro and in vivo. It acts by modulating inflammatory pathways, which is critical in conditions like asthma where inflammation plays a central role.
- Bronchodilator Effects : Clinical studies have indicated that this compound can improve lung function in asthmatic patients, comparable to traditional bronchodilators such as salbutamol.
Case Study: this compound in Asthma Management
A double-blind crossover study involving 35 adult asthmatic patients compared the effects of oral this compound (200 mg four times daily) with salbutamol (4 mg four times daily) and placebo. The findings are summarized in Table 1 below:
Treatment | Improvement in Symptoms | Peak Expiratory Flow Rate (L/min) | Patient Preference (%) |
---|---|---|---|
This compound | Significant | Improved significantly | 62 |
Salbutamol | Significant | Improved significantly | 38 |
Placebo | Minimal | No significant change | - |
Both this compound and salbutamol significantly improved symptoms compared to placebo, with a higher percentage of patients preferring this compound due to fewer side effects reported during treatment .
This compound's mechanism involves the inhibition of various inflammatory mediators. It has been shown to reduce the levels of cytokines and other pro-inflammatory substances, which are often elevated in asthmatic patients. This action not only alleviates symptoms but also addresses the underlying inflammation associated with asthma .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound indicates that specific modifications to its chemical structure can enhance its biological activity. For instance, studies suggest that certain substitutions can lead to improved potency against inflammatory pathways . Understanding these relationships helps in designing more effective derivatives of this compound.
Safety and Toxicology
While this compound is generally well-tolerated, it is essential to consider its safety profile. Reports indicate that this compound has a lower incidence of side effects compared to traditional NSAIDs, making it a favorable option for long-term management of chronic conditions like asthma . However, ongoing monitoring for potential toxicological effects is crucial, especially concerning liver and kidney functions as outlined in toxicology literature .
Properties
CAS No. |
32527-55-2 |
---|---|
Molecular Formula |
C15H18ClN3O3S |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C15H18ClN3O3S/c16-11-1-2-13-12(9-11)19(15(22)23-13)10-14(21)18-5-3-17(4-6-18)7-8-20/h1-2,9,20H,3-8,10H2 |
InChI Key |
HTJXMOGUGMSZOG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O |
melting_point |
160.0 °C |
Key on ui other cas no. |
32527-55-2 |
Related CAS |
35941-71-0 (mono-hydrochloride) |
Synonyms |
FK 1160 NTA-194 Solantal tiaramide tiaramide monohydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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